6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound that contains a pyrazole ring fused to a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development. It is classified under the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties.
This compound can be synthesized through various methods, utilizing readily available starting materials. The classification of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine falls under heterocyclic compounds, specifically as a substituted pyrazolo derivative. Its structural uniqueness arises from the presence of both chlorine and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity.
Several synthetic routes have been developed for the preparation of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine:
The synthesis typically involves several steps including:
The molecular structure of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine features:
The molecular formula is , with a molecular weight of approximately 168.60 g/mol. The compound exhibits distinct spectral characteristics in NMR and IR spectroscopy that confirm its structure.
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
The reactions are typically optimized for conditions such as temperature, solvent choice, and catalyst type to maximize yield and selectivity. For instance, using palladium catalysts in Suzuki coupling has shown favorable results in terms of yield and reaction time .
The mechanism of action for compounds like 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways leading to therapeutic effects.
Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit various activities including anti-inflammatory, analgesic, and anticancer properties. The specific mechanism often depends on the substituents on the pyrazole ring and how they interact with target biomolecules.
Relevant analyses include spectroscopic techniques such as NMR and mass spectrometry for structural confirmation and purity assessment.
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine has significant potential in scientific research:
The pyrazolo[3,4-b]pyridine core of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is classically constructed via cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles or through ring closure of functionalized pyridine precursors. A widely employed route involves reacting 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate. This method proceeds via nucleophilic displacement of the C2 chlorine by hydrazine, followed by intramolecular cyclization through addition of the terminal hydrazine nitrogen to the nitrile group, yielding the bicyclic system. For 6-chloro-3-methyl variants, 2,6-dichloronicotinonitrile serves as a key precursor, where regioselective hydrazinolysis at the C6 position affords 6-hydrazino-2-chloro-3-cyanopyridine. Subsequent Knorr-type cyclization with acetylacetone (a 1,3-diketone) under acidic conditions (e.g., glacial acetic acid) in ethanol at reflux installs the 3-methyl group and furnishes the target scaffold [3] [4] [8]. This method typically provides moderate to good yields (65-80%) but may require stringent temperature control and extended reaction times (8-16 hours). Optimization studies indicate that using tert-butanol or ethylene glycol as solvents can enhance yields to >90% by facilitating complete cyclization and improving solubility of intermediates [3] [4].
Table 1: Key Intermediates for Cyclocondensation
Precursor | Reagent | Conditions | Key Intermediate/Product | Yield Range |
---|---|---|---|---|
2,6-Dichloronicotinonitrile | Hydrazine Hydrate | tert-BuOH, Reflux | 6-Hydrazino-2-chloronicotinonitrile | 75-85% |
6-Hydrazino-2-chloronicotinonitrile | Acetylacetone | AcOH, EtOH, Reflux | 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | 65-80% |
2-Chloro-3-cyanopyridine | Methylhydrazine | n-BuOH, 120°C, 5h | 1-Methyl-3-amino-6-chloro variant | 70-78% |
Achieving regioselective chlorination at the C6 position is critical for this compound’s utility in cross-coupling reactions. The most efficient strategy leverages the inherent reactivity differences within the pyrazolo[3,4-b]pyridine ring system. Direct chlorination of the pyridine moiety before pyrazole annulation is preferred. This involves treating 2-hydroxynicotinic acid derivatives or their corresponding 1-oxides with chlorinating agents like phosphorus oxychloride (POCl₃). For example, 6-hydroxy-3-methylpyrazolo[3,4-b]pyridine undergoes efficient conversion to the 6-chloro derivative using POCl₃ under reflux (5-8 hours), yielding >85% [3] [9]. Alternatively, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (PubChem CID: 72206936) can be synthesized via in situ diazotization-iodination of 3-amino-6-chloro derivatives using sodium nitrite and potassium iodide under acidic conditions, serving as a versatile precursor for further functionalization [10]. Bromination at C3 for subsequent functionalization is achievable using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-25°C, preserving the C6-chloro group [3].
Table 2: Halogenation Methods for C6 Functionalization
Substrate | Reagent/System | Conditions | Product | Regioselectivity | Yield |
---|---|---|---|---|---|
6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine | POCl₃ (excess) | Reflux, 5-8h | 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | >95% C6 | 85-92% |
3-Amino-6-hydroxypyrazolo[3,4-b]pyridine | NaNO₂/HCl, then KI | 0-5°C, then 25°C | 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | >98% C3 | 75-80% |
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | NBS, DMF | 0°C to rt, 2h | 3-Bromo-6-chloro-3-methyl derivative | >95% C3 | 70-78% |
One-pot multicomponent reactions (MCRs) significantly streamline the synthesis of 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, minimizing intermediate isolation and improving atom economy. A highly efficient protocol involves the condensation of 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, 3-(cyanoacetyl)indole, and aromatic aldehydes catalyzed by a nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst. This cooperative vinylogous anomeric-based oxidation (CVABO) process proceeds under solvent-free conditions at 100°C, achieving yields of 88-94% within 1-2 hours [6]. Another validated three-component approach utilizes ethyl acetoacetate, phenylhydrazine, and 2-chloro-3-cyano-pyridine derivatives in acetic acid, facilitating simultaneous cyclization and functionalization. This method is particularly advantageous for generating libraries of 4-aryl/heteroaryl substituted 6-chloro-3-methyl analogs, demonstrating exceptional efficiency for antileukemic agent discovery [5]. Optimization reveals that using acetonitrile as a solvent at 80°C with catalytic piperidine (10 mol%) enhances regioselectivity and reduces reaction times to under 3 hours while maintaining yields above 80% [5] [6].
Microwave irradiation and solvent-free techniques offer substantial improvements in synthetic efficiency, reaction rate, and environmental footprint for preparing 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. Solvent-free cyclocondensation of 6-hydrazino-2-chloronicotinonitrile with acetylacetone, catalyzed by montmorillonite K10 clay under microwave irradiation (300W), completes in 8-12 minutes, yielding 92-95% product with >99% purity [6] [9]. This represents a dramatic reduction compared to conventional reflux methods (hours). Similarly, solvent-free one-pot MCRs using nano-catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ operate effectively at 100°C without microwave assistance, achieving quantitative conversions in 30-45 minutes due to high catalyst surface area and dispersion [6]. These methods align with green chemistry principles by eliminating volatile organic solvents (VOCs), reducing energy consumption, and simplifying purification. Industrial-scale feasibility is demonstrated by commercial suppliers (e.g., NovaChemistry, Cat# NVBP136244) utilizing analogous optimized protocols for bulk production of CAS# 1256826-72-8 [9].
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine serves as a versatile platform for structural diversification via post-synthetic modifications, primarily targeting the N1 position and the C3 methyl group or utilizing the C6 chloride for cross-coupling.
Table 3: Post-Synthetic Modification Pathways
Reaction Type | Reagent/Conditions | Target Position | Product Example | Application Significance |
---|---|---|---|---|
Alkylation | R-X (X=Cl, Br, I), K₂CO₃, CH₃CN, 60°C | N1 | 1-Methyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | Enhanced bioavailability, kinase inhibitors |
Acylation | R-COCl, Et₃N, Benzene, reflux | N1 (via amine) | N-Cyclopropanoyl derivatives | Plant growth regulators [8] |
Suzuki Coupling | ArB(OH)₂, Pd(OAc)₂/dppf, Cs₂CO₃, dioxane/H₂O | C6 | 6-Aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine | FGFR/PI3K kinase inhibitors [2] |
Knoevenagel Condensation | ArCHO, piperidine, EtOH, Δ | C3 (methyl) | 3-(Styryl)-6-chloro derivatives | Fluorescent materials, anticancer agents |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9